propyl 3-chlorobenzoate
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Overview
Description
propyl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2 . It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 3-chloro propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: propyl 3-chlorobenzoate can be synthesized through the esterification reaction between benzoic acid and 3-chloro-1-propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: Industrial production of benzoic acid, 3-chloro, propyl ester often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: propyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield benzoic acid and 3-chloro-1-propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-chloro-1-propanol.
Reduction: 3-chloro-1-propanol.
Substitution: Substituted propyl benzoates.
Scientific Research Applications
propyl 3-chlorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro, propyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may undergo hydrolysis to release benzoic acid and 3-chloro-1-propanol, which can then interact with cellular components and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzoic acid, methyl ester: An ester of benzoic acid with a methyl group instead of a 3-chloro propyl group.
Benzoic acid, ethyl ester: An ester of benzoic acid with an ethyl group.
Benzoic acid, 4-chloro, propyl ester: An ester of benzoic acid with a 4-chloro propyl group instead of a 3-chloro propyl group.
Comparison:
- The chlorine atom in the 3-chloro propyl group can participate in additional chemical reactions, such as nucleophilic substitution, which is not possible with methyl or ethyl esters .
- The position of the chlorine atom (3-chloro vs. 4-chloro) can influence the reactivity and biological activity of the compound .
propyl 3-chlorobenzoate: is unique due to the presence of the 3-chloro propyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid.
Properties
CAS No. |
25800-29-7 |
---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
propyl 3-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
HVJGKIOKRWTZLP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
25800-29-7 | |
Origin of Product |
United States |
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